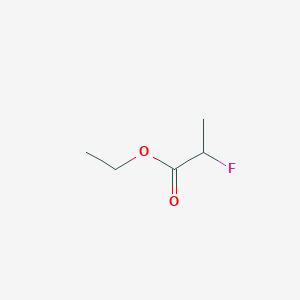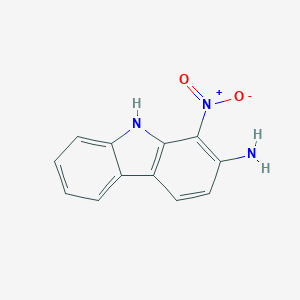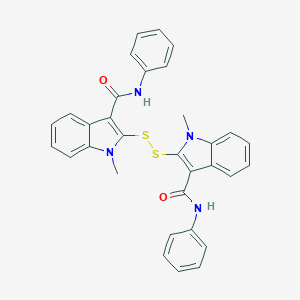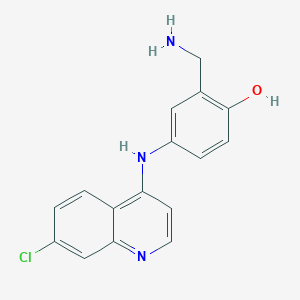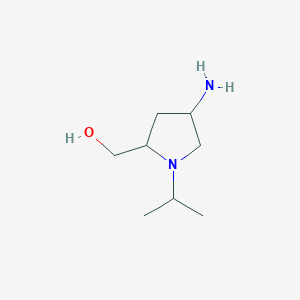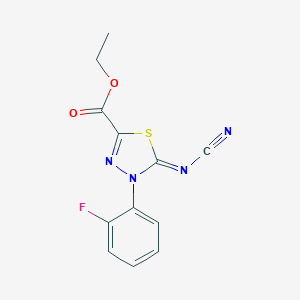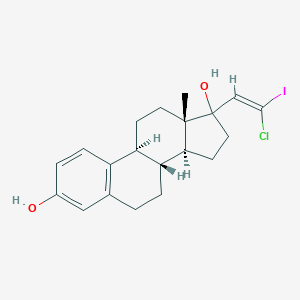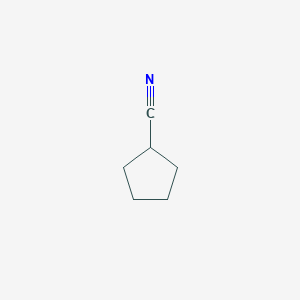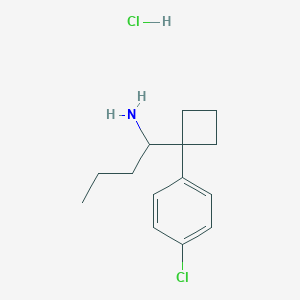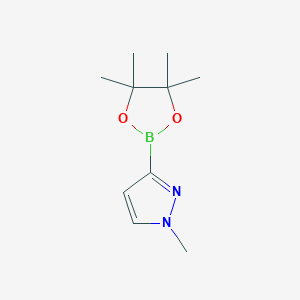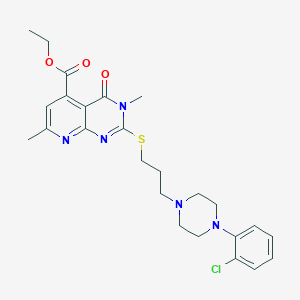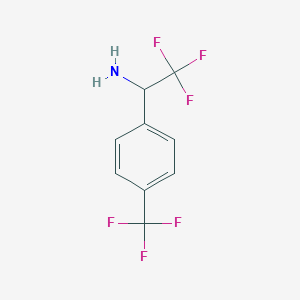
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a compound that is not directly mentioned in the provided papers, but its structure suggests it is a fluorinated amine with potential biological activity. The presence of trifluoromethyl groups could imply increased lipophilicity and potential for interaction with biological receptors, as seen in similar compounds discussed in the papers.
Synthesis Analysis
The synthesis of related fluorinated ethylamines is described in the papers. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is reported, starting from 4-fluoro-3-hydroxytoluene . Another paper discusses the use of (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent, which could be relevant for introducing fluorine atoms into organic molecules . These methods could potentially be adapted for the synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated ethylamines can be complex, with different conformers possible due to the presence of fluorine atoms. A study on a monohydrated 2-(4-fluorophenyl)ethylamine cluster used spectroscopic and computational methods to determine the most stable conformer, which involved a water molecule hydrogen-bonded to the nitrogen lone pair . This type of analysis could be applied to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine to understand its conformational preferences and interactions.
Chemical Reactions Analysis
The chemical reactivity of fluorinated ethylamines can be influenced by the presence of fluorine atoms. For example, the synthesis of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a compound with structural similarities, was synthesized and its biological actions were compared to dopamine and other analogs . The fluorine atoms can affect the reactivity of the molecule, potentially leading to unique biological activities.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine. The presence of trifluoromethyl groups can increase the lipophilicity of a molecule, which can affect its biological activity, as seen in the case of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine . The physical properties such as solubility, boiling point, and stability can also be significantly altered by the introduction of fluorine atoms.
Applications De Recherche Scientifique
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, underscores the environmental persistence and challenges associated with these compounds. Liu and Avendaño (2013) reviewed the biodegradability studies of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives in environmental samples, highlighting the degradation pathways, half-lives, and potential formation of perfluoroalkyl acids through microbial action (Liu & Avendaño, 2013).
Applications in Material Science
The review by Shen et al. (2015) covers the recent advancements in C-F bond activation of aliphatic fluorides, providing methodologies for the synthesis of new fluorinated building blocks and the transformation of compounds bearing aliphatic fluoride, difluoromethylene, or trifluoromethyl groups. This research is crucial for the development of new materials and chemicals with enhanced properties due to the inclusion of fluorinated groups (Shen et al., 2015).
Pharmacological Significance
The strategic placement of trifluoromethyl groups in antitubercular drug design has been reviewed, highlighting the role of fluorinated substituents in modulating the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The review by Thomas (1969) suggests that the incorporation of trifluoromethyl groups into antitubercular agents could improve their potency and pharmacokinetic properties, demonstrating the pharmaceutical relevance of fluorinated compounds (Thomas, 1969).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVDWREITXLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565506 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine | |
CAS RN |
158388-49-9 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



